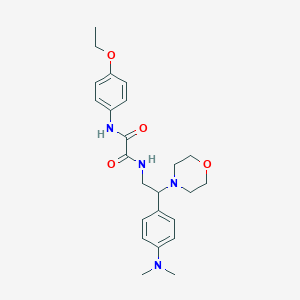

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethoxyphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, similar compounds have been synthesized through various methods. For instance, some N-substituted phenyl-2-piperazinyl acetamides were synthesized by reacting various un/substituted anilines with bromo acetyl bromide in aqueous basic medium . Another example is the synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water .Aplicaciones Científicas De Investigación

Synthesis and Complexation with Metal Ions

A study by Singh et al. (2000) explored the synthesis of similar compounds, focusing on the reactions with metal ions. They synthesized N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), which are derivatives of morpholine. These compounds were then used to form complexes with palladium(II) and mercury(II), showcasing the potential of such compounds in metal ion complexation and possibly in catalysis or material science applications (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Development of Novel Fluorescent Probes

Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), incorporating morpholine groups. This indicates the use of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethoxyphenyl)oxalamide-related compounds in biomedical research, particularly for imaging the hypoxic status of tumor cells (Feng et al., 2016).

Potential in Antitumor Agents

Atwell, Baguley, & Denny (1989) synthesized and evaluated phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide for in vivo antitumor activity. This suggests that compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethoxyphenyl)oxalamide may have potential applications as antitumor agents (Atwell, Baguley, & Denny, 1989).

Use in Organometallic Chemistry

Li et al. (2012) synthesized binuclear copper(II) complexes using a compound structurally similar to N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethoxyphenyl)oxalamide. This highlights the potential of such compounds in the field of organometallic chemistry, particularly in creating complexes with interesting structural and possibly catalytic properties (Li, Li, Li, Wu, & Yan, 2012).

Application in Fluorescent and Colorimetric pH Sensors

Liu et al. (2015) developed fluorescent sensors derived from a benzimidazo compound, indicating the potential use of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethoxyphenyl)oxalamide-related compounds in the development of pH-sensitive fluorescent and colorimetric sensors. Such sensors could have significant applications in various scientific fields, including environmental monitoring and biomedical research (Liu et al., 2015).

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c1-4-32-21-11-7-19(8-12-21)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)18-5-9-20(10-6-18)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUPQNAUCLYDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethoxyphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)

![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)